5-Cyclopropyl-2-(trifluoromethoxy)pyridine
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Overview
Description
5-Cyclopropyl-2-(trifluoromethoxy)pyridine: is a chemical compound that features a pyridine ring substituted with a cyclopropyl group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-(trifluoromethoxy)pyridine typically involves the introduction of the cyclopropyl and trifluoromethoxy groups onto a pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the Suzuki–Miyaura coupling reaction, optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-(trifluoromethoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-Cyclopropyl-2-(trifluoromethoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in binding to target proteins and enzymes. The cyclopropyl group can also influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals.
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester: Another compound with similar structural features used in chemical synthesis.
Uniqueness
5-Cyclopropyl-2-(trifluoromethoxy)pyridine is unique due to the presence of both the cyclopropyl and trifluoromethoxy groups on the pyridine ring. This combination of substituents imparts distinct physicochemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H8F3NO |
---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
5-cyclopropyl-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)14-8-4-3-7(5-13-8)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
DHNZCYLXWCEJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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